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Compound of Interest

Compound Name: Pyridin-4-ol-d5

Cat. No.: B1411355

An In-depth Technical Guide to Pyridin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol-d5 is the deuterated analog of Pyridin-4-ol, where all five hydrogen atoms have
been substituted with deuterium. This isotopic labeling makes it a valuable tool in various
scientific disciplines, particularly in analytical chemistry and drug development. Its primary
application is as an internal standard for quantitative analyses using techniques such as
Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry
(GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also
influence the pharmacokinetic and metabolic profiles of drug molecules, a property explored in
drug development to enhance therapeutic efficacy[1]. This guide provides a comprehensive
overview of the physical and chemical characteristics of Pyridin-4-ol-d5, including its
properties, relevant experimental protocols, and key applications.

Physical and Chemical Properties

The physical and chemical properties of Pyridin-4-ol-d5 are summarized below. Data for its
non-deuterated counterpart, Pyridin-4-ol, are included for comparison where available, as the
deuterated version is expected to have very similar physical properties.

General and Physical Properties
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Property Value Reference

) 2,3,5,6-tetradeuterio-4-
Chemical Name , o [2]
deuteriooxypyridine

Molecular Formula CsDsNO [1][3]
Molecular Weight 100.13 g/mol [11[2]
Exact Mass 100.068 u [2]
CAS Number 45503-33-1 [1]
Unlabeled CAS 626-64-2 [1]
Appearance Solid at room temperature [2]
Melting Point 150-151 °C (lit.) [3]
Bailing Point 380.6 £ 0.0 °C at 760 mmHg 2]
(Predicted)
Density 1.2 + 0.1 g/cm3 (Predicted) [2]

lubili | Partitioni

Property Value Reference | Notes

Water Solubility Soluble Based on Pyridine-d5[4][5][6]

Slightly soluble in DMSO and

. ) Based on Pyridin-4-ol and
Organic Solvents Methanol. Soluble in alcohol,

Pyridine-d5[4][5][6][7]
ether, acetone, benzene.

LogP -1.3 (Predicted) [2]

pKa 3.2 at 20°C (for Pyridin-4-ol) [7]

Chemical Characteristics and Tautomerism

A critical chemical characteristic of Pyridin-4-ol is its existence in a tautomeric equilibrium with
Pyridin-4-one. In the case of the deuterated analog, this involves an equilibrium between
Pyridin-4-ol-d5 and 4-Pyridone-d4, with the deuterium atom moving between the oxygen and
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the nitrogen. This equilibrium is influenced by factors such as the solvent, concentration, and
temperature[8]. In polar solvents, the pyridone tautomer is generally the favored form[8]. This
phenomenon has significant implications for its analysis and purification, as the presence of
two rapidly interconverting species can lead to broadened peaks in NMR spectra and
difficulties in chromatographic separation[8].

Caption: Tautomeric equilibrium between Pyridin-4-ol-d5 and 4-Pyridone-d4.

Experimental Protocols
Synthesis and Purification

The synthesis of pyridin-4-ol derivatives can be challenging. Common methods include multi-
component reactions or starting from precursors like 4-aminopyridine[9][10]. A general
procedure starting from 4-aminopyridine involves:

o Diazotization: 4-aminopyridine is treated with a nitrite source (e.g., butyl nitrite) in the
presence of a strong acid like sulfuric acid to form a diazonium salt intermediate[9].

e Hydrolysis: The diazonium salt is then hydrolyzed by heating in an agueous solution to yield
the crude 4-hydroxypyridine[9].

e Neutralization and Isolation: The reaction mixture is neutralized, often with a base like barium
hydroxide, and the crude product is isolated[8][9].

Purification is complicated by the tautomerism and high polarity of the product[8][10]. A
common and effective strategy involves derivatization to a less polar compound that is more
amenable to standard silica gel chromatography[8][10].

Protocol for Derivatization and Purification:

o Deprotonation: The crude pyridin-4-ol/pyridin-4-one mixture is dissolved in a suitable solvent
(e.g., THF) and deprotonated with a strong base such as sodium hydride (NaH) to form the
corresponding pyridin-4-olate[8][10].

» Sulfonylation: The resulting olate is then reacted with a sulfonating agent, such as
nonafluorobutanesulfonyl fluoride (NfF), to yield the pyridin-4-yl nonaflate derivative[8][10].
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o Chromatography: This less polar nonaflate can be effectively purified using column
chromatography on silica gel, typically with an eluent system like petroleum ether and ethyl
acetate[9][10].

Analytical Characterization

* NMR Spectroscopy: In tH NMR, the spectrum of Pyridin-4-ol-d5 would be expected to show
a significant reduction or complete absence of signals corresponding to the pyridine ring and
hydroxyl protons compared to its non-deuterated analog. Residual proton signals in the
deuterated solvent are used as a reference[11]. The presence of tautomers can cause peak
broadening]8].

o Mass Spectrometry: The molecular ion peak in the mass spectrum of Pyridin-4-ol-d5 will
appear at an m/z value 5 units higher than that of the unlabeled Pyridin-4-ol (95.10 g/mol )
[12]. This mass shift is a key feature used in isotope dilution mass spectrometry.

« Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching
vibrations, which occur at lower frequencies (around 2100-2300 cm~1) compared to C-H
stretches (around 2800-3200 cm~1). Similarly, the O-D stretch will be shifted to a lower
wavenumber compared to the O-H stretch. IR and Raman spectra for the related Pyridine-d5
have been extensively studied[5][13][14][15][16].

Applications in Research and Drug Development

The primary utility of Pyridin-4-ol-d5 stems from its nature as a stable isotope-labeled
compound.

Internal Standard in Quantitative Analysis

Pyridin-4-ol-d5 is an ideal internal standard for quantifying the unlabeled analog in biological
or environmental samples[1]. Because it is chemically identical to the analyte, it co-elutes in
chromatography and experiences similar ionization efficiency in mass spectrometry, correcting
for sample loss during preparation and instrumental variability. The mass difference allows for
its distinct detection by the mass spectrometer.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Tracers in Metabolic Studies
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Stable isotope-labeled compounds like Pyridin-4-0l-d5 can be used as tracers to follow the
metabolic fate of a parent drug molecule in vitro and in vivo. The deuterium label allows
metabolites to be distinguished from endogenous compounds by mass spectrometry, aiding in
the identification of metabolic pathways.

Kinetic Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of
chemical reactions where a C-H bond is broken in the rate-determining step. This is known as
the kinetic isotope effect. In drug development, this principle is sometimes exploited by
selectively deuterating a drug molecule at sites of metabolic oxidation. This can slow down its
metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-
life and reduced formation of toxic metabolites[1].

Conclusion

Pyridin-4-o0l-d5 is a specialized chemical reagent with significant applications in analytical and
pharmaceutical sciences. Its physical properties are nearly identical to its non-deuterated
analog, but its increased mass makes it an excellent internal standard for precise
quantification. Understanding its chemical characteristics, particularly the tautomeric
equilibrium with 4-Pyridone-d4, is crucial for its effective synthesis, purification, and analysis.
As analytical techniques become more sensitive and the study of drug metabolism more
detailed, the role of stable isotope-labeled compounds like Pyridin-4-ol-d5 will continue to be
indispensable for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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